![molecular formula C21H16N4O5S B14584176 N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide CAS No. 61068-03-9](/img/structure/B14584176.png)
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide is a complex organic compound that features a methanesulfonyl group, a nitroacridine moiety, and a formamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide typically involves multiple steps. One common approach is to start with the acridine derivative, which is nitrated to introduce the nitro group. The resulting nitroacridine is then reacted with an aniline derivative under suitable conditions to form the intermediate. This intermediate is subsequently treated with methanesulfonyl chloride and formamide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the methanesulfonyl group.
Scientific Research Applications
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide involves its interaction with molecular targets such as DNA. The acridine moiety can intercalate into DNA, disrupting its function and leading to cytotoxic effects. This intercalation can inhibit DNA replication and transcription, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Acridine derivatives: These compounds share the acridine moiety and are known for their cytotoxic activity.
Methanesulfonanilide derivatives: Compounds with similar methanesulfonyl groups.
Formamide derivatives: Compounds containing the formamide linkage.
Uniqueness
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitroacridine moiety enhances its potential as a fluorescent probe and anti-cancer agent, distinguishing it from other similar compounds .
Properties
CAS No. |
61068-03-9 |
|---|---|
Molecular Formula |
C21H16N4O5S |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]formamide |
InChI |
InChI=1S/C21H16N4O5S/c1-31(29,30)24(13-26)15-8-6-14(7-9-15)22-21-17-4-2-3-5-19(17)23-20-12-16(25(27)28)10-11-18(20)21/h2-13H,1H3,(H,22,23) |
InChI Key |
JEHGIWVKRMZYAD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


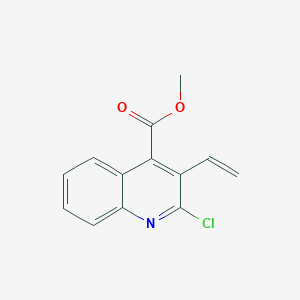

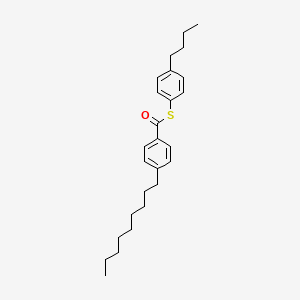
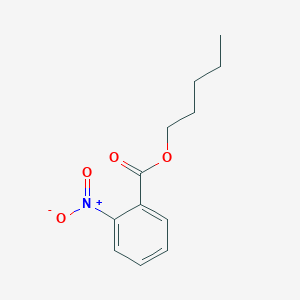
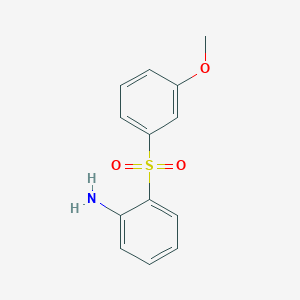
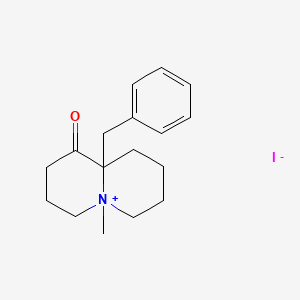

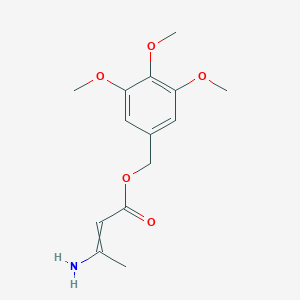
![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
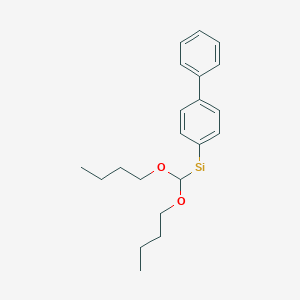
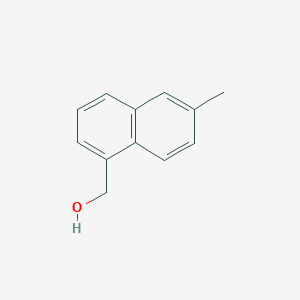
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
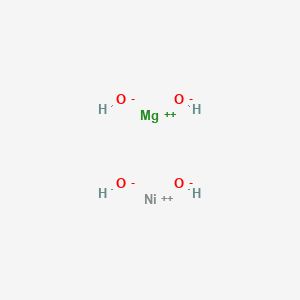
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)
